molecular formula C28H28N2O6 B11126410 3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-{[4-(2-methylpropoxy)phenyl]carbonyl}-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one

3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-{[4-(2-methylpropoxy)phenyl]carbonyl}-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11126410
M. Wt: 488.5 g/mol
InChI Key: MYOIRRXWMXSYNL-LCUIJRPUSA-N
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Description

“3-HYDROXY-5-(4-HYDROXY-3-METHOXYPHENYL)-4-[4-(2-METHYLPROPOXY)BENZOYL]-1-[(PYRIDIN-3-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE” is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including hydroxyl, methoxy, and pyrrolidone, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the pyrrolidone ring, the introduction of the hydroxy and methoxy groups, and the attachment of the benzoyl and pyridinylmethyl groups. Typical reaction conditions might include:

    Formation of the pyrrolidone ring: This could involve a cyclization reaction under acidic or basic conditions.

    Introduction of hydroxy and methoxy groups: These groups might be introduced through electrophilic aromatic substitution reactions.

    Attachment of benzoyl and pyridinylmethyl groups: These steps could involve Friedel-Crafts acylation and alkylation reactions.

Industrial Production Methods

Industrial production of such a complex compound would require optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might involve:

    Use of catalysts: To increase reaction rates and selectivity.

    Optimization of reaction conditions: Such as temperature, pressure, and solvent choice.

    Purification techniques: Including crystallization, distillation, and chromatography.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions might include the use of halogens, acids, or bases.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

This compound could have various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential ligand for studying protein-ligand interactions.

    Medicine: As a candidate for drug development, particularly if it exhibits biological activity.

    Industry: As an intermediate in the production of pharmaceuticals or other fine chemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. Potential mechanisms might include:

    Binding to enzymes or receptors: Modulating their activity.

    Interacting with DNA or RNA: Affecting gene expression or protein synthesis.

    Disrupting cellular processes: Such as cell signaling or metabolism.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other pyrrolidone derivatives or compounds with similar functional groups, such as:

  • N-Methyl-2-pyrrolidone (NMP)
  • Pyrrolidone carboxylic acid
  • Hydroxybenzoyl derivatives

Uniqueness

The uniqueness of “3-HYDROXY-5-(4-HYDROXY-3-METHOXYPHENYL)-4-[4-(2-METHYLPROPOXY)BENZOYL]-1-[(PYRIDIN-3-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE” lies in its specific combination of functional groups and structural features, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C28H28N2O6

Molecular Weight

488.5 g/mol

IUPAC Name

(4Z)-5-(4-hydroxy-3-methoxyphenyl)-4-[hydroxy-[4-(2-methylpropoxy)phenyl]methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C28H28N2O6/c1-17(2)16-36-21-9-6-19(7-10-21)26(32)24-25(20-8-11-22(31)23(13-20)35-3)30(28(34)27(24)33)15-18-5-4-12-29-14-18/h4-14,17,25,31-32H,15-16H2,1-3H3/b26-24-

InChI Key

MYOIRRXWMXSYNL-LCUIJRPUSA-N

Isomeric SMILES

CC(C)COC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC(=C(C=C4)O)OC)/O

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC(=C(C=C4)O)OC)O

Origin of Product

United States

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